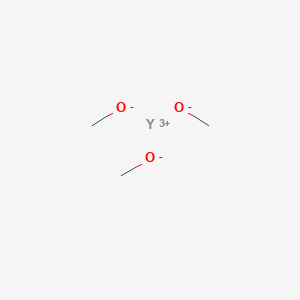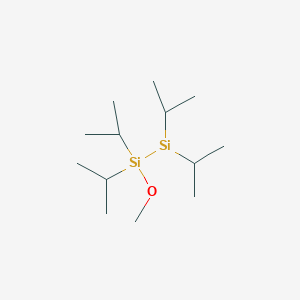
CID 13275181
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 13275181” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its versatility in chemical reactions and its significance in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 13275181 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions for this compound are typically documented in specialized chemical literature and patents. Generally, the synthesis may involve multiple steps, including the use of catalysts, solvents, and controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced technologies such as continuous flow reactors, automated control systems, and rigorous quality control measures to produce the compound efficiently and consistently.
Analyse Des Réactions Chimiques
Types of Reactions
CID 13275181 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as ethanol, methanol, or dichloromethane.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
CID 13275181 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of CID 13275181 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The detailed molecular targets and pathways involved are typically elucidated through advanced biochemical and pharmacological studies.
Propriétés
Formule moléculaire |
C13H31OSi2 |
|---|---|
Poids moléculaire |
259.55 g/mol |
InChI |
InChI=1S/C13H31OSi2/c1-10(2)15(11(3)4)16(14-9,12(5)6)13(7)8/h10-13H,1-9H3 |
Clé InChI |
WKCSPUOYVSIIJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)[Si](C(C)C)(C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


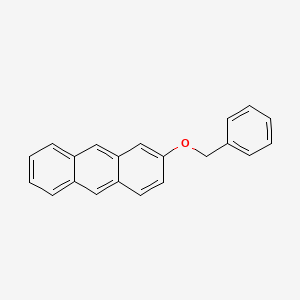
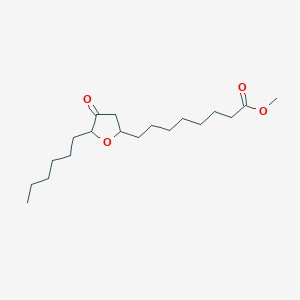
![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)
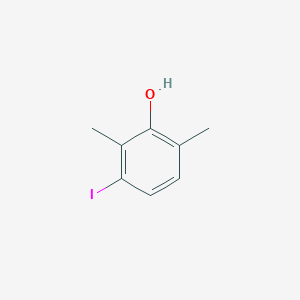
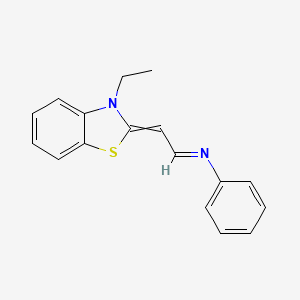
![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)
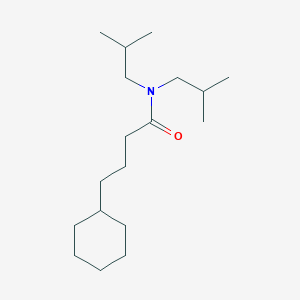
![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)
![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
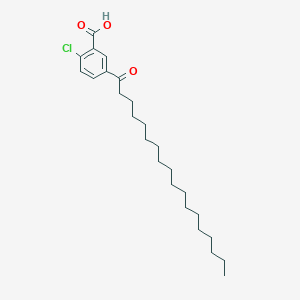
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
